molecular formula C15H16N6O3 B2565003 5-cyclopropyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034276-75-8

5-cyclopropyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2565003
CAS No.: 2034276-75-8
M. Wt: 328.332
InChI Key: LHFQLAGBEXRFKI-UHFFFAOYSA-N
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Description

The compound 5-cyclopropyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to an isoxazole-carboxamide moiety via a methylene bridge.

Properties

IUPAC Name

5-cyclopropyl-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-2-23-14-6-5-12-17-18-13(21(12)19-14)8-16-15(22)10-7-11(24-20-10)9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFQLAGBEXRFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=NOC(=C3)C4CC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on triazole-based energetic materials, such as 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazolium (TATOT) and its derivatives. While these compounds share structural motifs (e.g., fused triazole rings) with the target molecule, their applications and properties differ significantly. Below is a comparative analysis based on available

Table 1: Key Structural and Functional Comparisons

Property/Compound 5-cyclopropyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide TATOT Derivatives (e.g., TATOT nitrate)
Core Structure [1,2,4]Triazolo[4,3-b]pyridazine + isoxazole-carboxamide Fused triazolo-triazolium cation
Key Substituents Cyclopropyl, ethoxy Amino groups, nitrate anions
Primary Application Undisclosed (likely pharmacological) Energetic materials ("green explosives")
Thermal Stability Not reported Decomposition at 280°C (nitrate salt)
Sensitivity (Impact/Friction) Not reported Insensitive (impact: >40 J, friction: >360 N)
Toxicity Not reported Low toxicity (neutral TATOT and nitrate)
Synthetic Accessibility Likely multi-step (no data) Two-step protocol, high yield (>80%)

Key Observations

Structural Diversity : The target compound integrates a pyridazine ring, which is absent in TATOT derivatives. This may confer distinct electronic properties and solubility profiles, critical for biological activity. In contrast, TATOT derivatives prioritize nitrogen-rich cationic frameworks for explosive performance .

Stability and Sensitivity : TATOT salts exhibit exceptional thermal stability and insensitivity to mechanical stimuli, attributed to their hydrogen-bonded networks and ionic nature. The ethoxy and cyclopropyl groups in the target compound could enhance metabolic stability in drug design but may reduce compatibility with high-energy applications .

Toxicity: While TATOT derivatives are classified as low-toxicity "green explosives," the pharmacological safety profile of the target molecule remains unstudied.

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